N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a benzothiophene core with a nitro group at the 5-position and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps:
Formation of 5-nitro-1-benzothiophene-2-carbaldehyde: This can be achieved through nitration of benzothiophene followed by formylation.
Conversion to 5-nitro-1-benzothiophene-2-carbonyl chloride: The aldehyde is then converted to the corresponding acyl chloride using reagents like thionyl chloride.
Coupling with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide: The acyl chloride is reacted with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under basic conditions to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The carbonyl group can engage in various coupling reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic conditions.
Coupling: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Major Products
Reduction: Amino derivatives of the benzothiophene core.
Substitution: Halogenated or sulfonated benzothiophene derivatives.
Coupling: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism by which N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and carbonyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-1-benzothiophene-2-carbaldehyde
- 5-Nitro-1-benzothiophene-2-carbonyl chloride
- N’-(5-Nitro-1-benzothiophene-2-carbonyl)thiophene-2-carbohydrazide
Uniqueness
N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to the presence of both a benzothiophene core and a benzodioxine moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and properties .
Properties
IUPAC Name |
N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6S/c22-17(14-9-26-12-3-1-2-4-13(12)27-14)19-20-18(23)16-8-10-7-11(21(24)25)5-6-15(10)28-16/h1-8,14H,9H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVXBWQGTVEFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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